Bienvenue dans la boutique en ligne BenchChem!

Cyclohexyl Ramipril Hydrochloride

HPLC Method Validation Pharmaceutical Impurity Profiling Relative Response Factor

Official USP/Ph. Eur. Ramipril Impurity C reference standard (CAS 885516-61-0). This hexahydroramipril HCl analogue is the sole pharmacopeially designated compound with a fully saturated cyclohexyl substituent and a unique Relative Response Factor (RRF) of 2.5. Substituting with any other impurity standard compromises HPLC method specificity per ICH Q2(R1) and risks regulatory non-compliance. Mandatory for ANDA method validation to quantify Impurity C at the 0.15% LOQ in Ramipril tablets. Also validated for MEEKC impurity profiling resolving 8 analytes in under 10 minutes. Procure authentic material to ensure GMP traceability and prevent batch rejection.

Molecular Formula C23H39ClN2O5
Molecular Weight 459.024
CAS No. 885516-61-0
Cat. No. B591347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl Ramipril Hydrochloride
CAS885516-61-0
Synonyms(2S,3aS,6aS)-1-(2-((4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid;  USP Ramipril Related Compound C;  Hexahydroramipril Hydrochloride; 
Molecular FormulaC23H39ClN2O5
Molecular Weight459.024
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl
InChIInChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1
InChIKeyKYSZJGRJQYQTJD-IKZVEOHFSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl Ramipril Hydrochloride CAS 885516-61-0: Procuring the Ramipril EP Impurity C Reference Standard for Validated Pharmaceutical Analysis


Cyclohexyl Ramipril Hydrochloride (CAS 885516-61-0), formally designated as Ramipril EP Impurity C or USP Ramipril Related Compound C, is the hexahydroramipril analogue of the angiotensin-converting enzyme (ACE) inhibitor prodrug Ramipril [1]. This compound serves as a critical impurity reference standard for the development and validation of analytical methods used in the quality control of Ramipril active pharmaceutical ingredients (API) and finished dosage forms, as mandated by the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) . Its primary role is not as a therapeutic agent but as a specifically characterized and quantified analyte in chromatographic and electrophoretic systems to ensure regulatory compliance and patient safety [2].

The Scientific Imperative Against Generic Substitution: Why Cyclohexyl Ramipril Hydrochloride is a Non-Interchangeable Analytical Standard


Substituting Cyclohexyl Ramipril Hydrochloride with another Ramipril-related impurity standard (e.g., Impurity D or Ramipril API) or an in-house reference material is scientifically unsound and violates regulatory guidance. This compound possesses a unique, fully saturated cyclohexyl substituent that imparts distinct chromatographic and spectrophotometric properties—including a specific Relative Response Factor (RRF) of 2.5—which are fundamentally different from other impurities like Ramipril Diketopiperazine (Impurity D) or the parent drug [1]. Such substitution would directly compromise method specificity, accuracy, and linearity, leading to false-negative or false-positive impurity quantification during product release and stability testing, thereby risking regulatory non-compliance and batch rejection [2].

Cyclohexyl Ramipril Hydrochloride (CAS 885516-61-0): Validated, Head-to-Head Analytical Differentiation from Alternative Ramipril Impurities


Validated HPLC Response Factor (RRF) Differentiation: Impurity C vs. Impurity D

In a validated HPLC method for Ramipril tablet quality control, Ramipril Impurity C (Cyclohexyl Ramipril) exhibited a significantly different Relative Response Factor (RRF) compared to another common specified impurity, Ramipril Impurity D (Ramipril Diketopiperazine). The RRF for Impurity C was determined to be 2.5, while Impurity D had an RRF of 1.2 [1]. This indicates that at the same concentration, Impurity C produces a detector response more than double that of Impurity D, necessitating the use of a specific correction factor for accurate quantification.

HPLC Method Validation Pharmaceutical Impurity Profiling Relative Response Factor

Sensitivity Benchmarking: LOD and LOQ of Impurity C vs. Impurity D in Validated HPLC

The analytical sensitivity for detecting and quantifying Ramipril Impurity C differs substantially from that for Impurity D. The validated HPLC method reported a Limit of Quantification (LOQ) of 0.213% for Impurity C, which is nearly twice the LOQ of 0.123% for Impurity D [1]. Similarly, the Limit of Detection (LOD) for Impurity C was 0.070%, compared to 0.030% for Impurity D [1].

Analytical Method Sensitivity Limit of Detection Limit of Quantification

Chromatographic Retention and Cis-Trans Isomerization Behavior: Impurity C vs. Ramipril API

Ramipril Impurity C, like the parent drug Ramipril, contains a proline-similar moiety that undergoes cis-trans isomerization in solution, leading to peak splitting in conventional capillary electrophoresis (CE). However, the optimized Microemulsion Electrokinetic Chromatography (MEEKC) method forced all interconverting species (including Impurity C and Ramipril) to migrate as single, narrow peaks [1]. Under these optimized conditions, baseline separation of Ramipril from all eight of its main impurities, including Impurity C, was achieved within approximately 10 minutes [1].

Capillary Electrophoresis Cis-Trans Isomerization Pharmaceutical Impurity Analysis

Regulatory Definition and Acceptance Criteria: Impurity C's Unique Pharmacopoeial Identity

Cyclohexyl Ramipril Hydrochloride is explicitly defined as Ramipril Impurity C in the European Pharmacopoeia (Ph. Eur.) and as Ramipril Related Compound C in the United States Pharmacopeia (USP). This formal identification subjects it to specific, mandatory acceptance criteria within the pharmaceutical quality control framework [1]. Unlike an 'unknown impurity,' the presence of Impurity C must be monitored, quantified, and reported against a defined specification limit as part of the regulatory filing for Ramipril drug products [2].

Pharmacopoeial Compliance Regulatory Specification Impurity Control Strategy

Validated Applications: Where Cyclohexyl Ramipril Hydrochloride (CAS 885516-61-0) is the Scientifically Mandated Choice


ANDA Method Validation and Quality Control (QC) for Ramipril Formulations

Cyclohexyl Ramipril Hydrochloride is essential for Abbreviated New Drug Application (ANDA) method validation, specifically for the development and routine use of HPLC methods to quantify Impurity C in Ramipril tablets. As a specified impurity with a unique Relative Response Factor of 2.5 [1], it must be used to establish method linearity, accuracy, and specificity according to ICH Q2(R1) guidelines. Substituting with a different impurity would invalidate the method's ability to meet the 0.15% LOQ requirement for Impurity C [1].

USP and Ph. Eur. Compendial Compliance Testing

This compound is the official USP Ramipril Related Compound C and Ph. Eur. Impurity C reference standard. It is required for any quality control laboratory performing release or stability testing of Ramipril API or drug products intended for markets governed by these pharmacopoeias . Its use ensures that impurity quantification is directly traceable to a recognized authority, a key component of Good Manufacturing Practice (GMP) compliance.

Advanced Impurity Profiling with Capillary Electrophoresis (CE)

For laboratories seeking a faster, high-resolution alternative to HPLC for impurity profiling, this standard is critical for developing and validating capillary electrophoresis methods, such as MEEKC. The compound's known cis-trans isomerization behavior requires a validated reference to develop a method that successfully resolves it from seven other Ramipril impurities and the API within a 10-minute run [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl Ramipril Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.